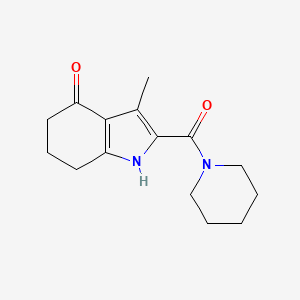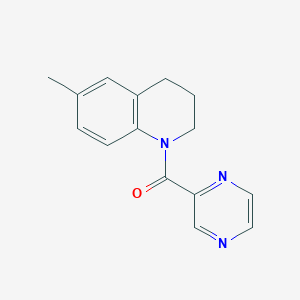
3-Methyl-2-(piperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(piperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one (also known as CTPI) is a synthetic compound that has been of interest to scientists due to its potential applications in medicine and research. This molecule has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of CTPI is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, CTPI has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a key role in cell division.
Biochemical and Physiological Effects
In addition to its anticancer properties, CTPI has been shown to have a range of other biochemical and physiological effects. For example, studies have shown that CTPI can increase the activity of certain neurotransmitters in the brain, leading to improved cognitive function. Additionally, CTPI has been shown to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory diseases.
実験室実験の利点と制限
One advantage of CTPI is that it is relatively easy to synthesize, making it a viable option for large-scale production. Additionally, the compound has been shown to be stable under a range of conditions, making it a good candidate for use in lab experiments. However, one limitation of CTPI is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
将来の方向性
There are a number of potential future directions for research on CTPI. One area of interest is its potential as an anticancer agent, and further studies are needed to determine its efficacy in vivo. Additionally, studies are needed to better understand the compound's mechanism of action and to identify any potential side effects. Finally, CTPI could be further optimized for use in lab experiments, potentially leading to new discoveries in a range of scientific fields.
合成法
The synthesis of CTPI involves a multistep process that begins with the reaction of 2,3-dihydroindole with methyl isocyanate to form the intermediate 2-(methylcarbamoyl)-3,4-dihydroindole. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, CTPI. The synthesis of CTPI has been optimized to improve yields and purity, making it a viable option for large-scale production.
科学的研究の応用
CTPI has been the subject of numerous scientific studies due to its potential applications in medicine and research. One area of interest is its potential as an anticancer agent. Studies have shown that CTPI inhibits the growth of cancer cells in vitro, making it a promising candidate for further study in vivo.
特性
IUPAC Name |
3-methyl-2-(piperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-13-11(6-5-7-12(13)18)16-14(10)15(19)17-8-3-2-4-9-17/h16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSAVKXQZDGFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(piperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














